Cas no 1332528-61-6 (3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride)

3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride structure
1332528-61-6 structure
商品名:3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
CAS番号:1332528-61-6
MF:C13H17ClN4O2
メガワット:296.752681493759
MDL:MFCD18071335
CID:4694959

3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
    • 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
    • 3-[(cyclopentylmethyl)amino]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
    • MDL: MFCD18071335
    • インチ: 1S/C13H16N4O2.ClH/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9;/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19);1H
    • InChIKey: HTTUJDWZXOBDJN-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC(C1=CC=CN2C1=NN=C2NCC1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 333
  • トポロジー分子極性表面積: 79.5

3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
060670-500mg
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
1332528-61-6
500mg
$315.00 2023-09-08
Chemenu
CM494113-1g
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrochloride
1332528-61-6 97%
1g
$320 2024-08-02

3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride 関連文献

3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochlorideに関する追加情報

Comprehensive Overview of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS No. 1332528-61-6)

The compound 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS No. 1332528-61-6) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and medicinal chemistry research. This triazolopyridine derivative is characterized by its unique structural framework, combining a cyclopentylmethyl moiety with a carboxylic acid functional group, which enhances its potential for diverse biological interactions. Researchers are particularly interested in its role as a kinase inhibitor or GPCR modulator, given the rising demand for targeted therapies in oncology and neurology.

In recent years, the scientific community has focused on small-molecule drug discovery, with compounds like 1332528-61-6 being explored for their structure-activity relationships (SAR). The triazolo[4,3-a]pyridine core is a privileged scaffold in drug design, often associated with anti-inflammatory, antiviral, and anticancer properties. This aligns with current trends in precision medicine, where researchers seek to optimize pharmacokinetics and reduce off-target effects. The addition of the hydrochloride salt form improves solubility, a critical factor in formulation development.

The synthesis of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves multi-step organic transformations, including cyclization and amination reactions. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity and structural integrity. Given the growing emphasis on green chemistry, efforts to streamline its synthesis with catalytic methods or biocatalysis are underway, addressing sustainability concerns in pharmaceutical manufacturing.

From a commercial perspective, CAS No. 1332528-61-6 is primarily utilized by contract research organizations (CROs) and academic laboratories investigating novel therapeutic targets. Its applications extend to high-throughput screening (HTS) platforms, where it serves as a chemical probe for identifying bioactive hits. The compound’s IP status and patent landscape are also of interest, as innovators seek to protect novel derivatives for drug development pipelines.

Emerging discussions in cheminformatics and AI-driven drug discovery highlight the relevance of 1332528-61-6 in virtual screening campaigns. Machine learning models trained on triazolopyridine analogs can predict binding affinities, accelerating lead optimization. Furthermore, the compound’s ADMET profile (absorption, distribution, metabolism, excretion, and toxicity) is a key consideration for preclinical studies, reflecting the industry’s shift toward data-driven decision-making.

In summary, 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride represents a promising candidate for advancing translational research. Its versatility in addressing unmet medical needs, coupled with innovations in synthetic methodology and computational chemistry, positions it at the forefront of modern drug discovery. As the demand for personalized therapeutics grows, this compound exemplifies the intersection of chemical innovation and biomedical application.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.